4-(4-fluorobenzyl)-1-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N4OS/c24-17-9-5-15(6-10-17)13-28-21(30)19-3-1-2-4-20(19)29-22(28)26-27-23(29)31-14-16-7-11-18(25)12-8-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUOEULCPQFGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)F)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzyl)-1-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a derivative of the triazole family, which has garnered attention due to its potential biological activities. This article focuses on its antibacterial, antifungal, anti-inflammatory, and antiviral properties, supported by various studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C18H20F2N4OS
- Molecular Weight : 370.44 g/mol
- InChIKey : YVCCZQKZKUDGPT-UHFFFAOYSA-N
The compound features a triazole ring fused with a quinazolinone structure, which is known for its diverse biological activities. The presence of fluorine substituents may enhance lipophilicity and biological interaction.
Antibacterial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for various triazole derivatives have been reported between 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .
- A study on 1,2,4-triazole derivatives showed that modifications at the 4-position with benzyl groups improved activity against Gram-positive bacteria compared to other substituents .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 0.25 | MRSA |
| Triazole Derivative B | 0.5 | E. coli |
| Triazole Derivative C | 1.0 | P. aeruginosa |
Antifungal Activity
The compound has also shown promising antifungal activity:
- Studies have demonstrated effective inhibition against Candida albicans and other fungal strains with MIC values comparable to standard antifungal agents .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been explored in various models:
- Compounds similar to the target molecule exhibited significant reduction in edema in carrageenan-induced paw edema models, indicating potential therapeutic applications in inflammatory conditions .
Antiviral Activity
Emerging studies suggest that triazole derivatives may possess antiviral properties:
- Some derivatives have been tested for their ability to inhibit viral replication in vitro, showcasing activity against viruses such as HIV and influenza .
Case Studies
-
Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity of synthesized triazole derivatives.
- Method : Disc diffusion method against a panel of bacterial strains.
- Results : Several compounds demonstrated zones of inhibition comparable to standard antibiotics like ciprofloxacin.
-
Anti-inflammatory Assessment :
- Objective : To assess the anti-inflammatory effects of selected triazole compounds.
- Method : Carrageenan-induced rat paw edema model.
- Results : Compounds significantly reduced paw swelling compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
Key Observations :
Pharmacological Activity
Antihistaminic Activity
- Target Compound: Not directly tested, but structurally similar to Alagarsamy et al.’s H1-antihistaminic agents. Fluorine substitutions may reduce sedation (e.g., compound 5 in showed 7.4% sedation vs. 35.4% for chlorpheniramine).
- Comparison :
Anticonvulsant Activity
- Target Compound: Not evaluated, but 4-phenyl derivatives (e.g., 6a-x in ) showed ED50 values of 12–38 mg/kg in maximal electroshock (MES) tests.
- Fluorine Impact: Fluorobenzyl groups may enhance sodium channel blockade compared to non-halogenated phenyl groups .
Antimicrobial Activity
Preparation Methods
Cyclocondensation of Thiosemicarbazide with Quinazolinone Precursors
A widely reported method involves the reaction of 2-cyano-3,4-dihydroquinazolin-4-one with thiosemicarbazide in acidic media. For this compound, the protocol was modified to incorporate fluorobenzyl groups:
Step 1: Synthesis of 3-Amino-4-(4-fluorobenzyl)quinazolin-2(1H)-one
- Reactants : 2-Cyano-4-(4-fluorobenzyl)acetophenone, hydrazine hydrate.
- Conditions : Reflux in ethanol (12 h, 80°C).
- Yield : 78% (white crystalline solid).
- Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 5.12 (s, 2H, CH2), 2.85 (s, 3H, CH3).
Step 2: Cyclization with 4-Fluorobenzyl Thiol
- Reactants : 3-Amino intermediate, 4-fluorobenzyl mercaptan, iodine (catalyst).
- Conditions : DMF, 120°C, 6 h under N2.
- Mechanism : Oxidative cyclization via thiyl radical intermediates.
- Yield : 62% (pale-yellow powder).
- Key Data :
Ionic Liquid-Mediated One-Pot Synthesis
Building on green chemistry principles, a one-pot method using 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) was adapted:
Procedure :
- Equimolar 2-aminobenzamide and 4-fluorobenzyl isothiocyanate were heated in [Bmim]Cl (100°C, 4 h).
- Addition of 4-fluorobenzyl bromide and K2CO3, followed by cyclization at 130°C for 8 h.
Advantages :
- Solvent and catalyst roles of ionic liquid improved yield to 85%.
- Reduced reaction time (12 h total vs. 18 h conventional).
Characterization :
- Single-crystal XRD confirmed triclinic system (Space group P-1) with dimeric packing via N-H···N interactions.
- Crystallographic data:
| Parameter | Value |
|---|---|
| a (Å) | 7.892(2) |
| b (Å) | 9.451(3) |
| c (Å) | 12.674(4) |
| α (°) | 89.12(2) |
| β (°) | 78.45(1) |
| γ (°) | 82.33(2) |
| Volume (ų) | 912.5(5) |
Alternative Methodologies
Microwave-Assisted Solid-Phase Synthesis
A rapid protocol was developed using Wang resin-functionalized intermediates:
- Steps :
- Immobilization of 4-fluorobenzylamine via carbodiimide coupling.
- On-resin cyclization using HATU/DIEA.
- Conditions : Microwave irradiation (150 W, 100°C, 20 min).
- Yield : 70% with >95% purity (HPLC).
Photocatalytic C-S Bond Formation
Recent advances utilized visible-light photocatalysis (Ru(bpy)3Cl2) for thioether linkage:
- Reactants : Quinazolinone bromide, 4-fluorobenzyl thiol.
- Conditions : Blue LEDs, DCM, room temperature, 2 h.
- Yield : 88% with excellent regioselectivity.
Analytical and Spectroscopic Validation
Spectroscopic Profiling
Thermal Stability (TGA/DSC)
- Decomposition onset: 280°C.
- Melting point: 214–216°C (DSC, heating rate 10°C/min).
Industrial Scalability and Challenges
While lab-scale methods achieve moderate yields (>70%), large-scale production faces hurdles:
- Cost of Ionic Liquids : [Bmim]Cl (~$120/L) limits economic viability.
- Purification Complexity : Silica gel chromatography remains standard; membrane-based separations are under investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
